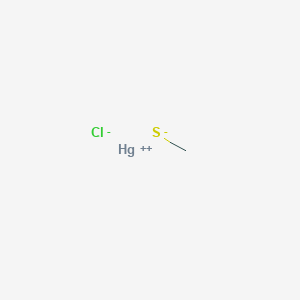
Mercury chloride methanethiolate (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury chloride methanethiolate (1/1/1) is a chemical compound that consists of mercury, chloride, and methanethiolate in a 1:1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
Mercury chloride methanethiolate can be synthesized through the reaction of elemental mercury with methanethiol in the presence of a chloride source. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. One common method involves the use of mercury(II) chloride and methanethiol in an aqueous solution, resulting in the formation of mercury chloride methanethiolate.
Industrial Production Methods
Industrial production of mercury chloride methanethiolate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
化学反应分析
Types of Reactions
Mercury chloride methanethiolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) chloride and other oxidation products.
Reduction: Reduction reactions can convert mercury chloride methanethiolate to elemental mercury and other reduced species.
Substitution: The methanethiolate group can be substituted with other ligands, leading to the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include mercury(II) chloride, elemental mercury, and various substituted mercury complexes, depending on the specific reaction conditions and reagents used.
科学研究应用
Mercury chloride methanethiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly thiol-containing proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic tool and in the development of new therapeutic agents.
Industry: Mercury chloride methanethiolate is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.
作用机制
The mechanism of action of mercury chloride methanethiolate involves its interaction with thiol groups in biological molecules. The compound can bind to cysteine residues in proteins, leading to the formation of stable mercury-thiolate complexes. This interaction can disrupt the normal function of proteins and enzymes, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Mercury(II) chloride: A related compound with similar chemical properties but different reactivity and applications.
Mercury(II) methanethiolate: Another similar compound that shares some properties with mercury chloride methanethiolate but has distinct differences in its chemical behavior.
Uniqueness
Mercury chloride methanethiolate is unique due to its specific combination of mercury, chloride, and methanethiolate, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol-containing molecules makes it particularly valuable in biological and medical research.
属性
CAS 编号 |
53356-94-8 |
|---|---|
分子式 |
CH3ClHgS |
分子量 |
283.15 g/mol |
IUPAC 名称 |
mercury(2+);methanethiolate;chloride |
InChI |
InChI=1S/CH4S.ClH.Hg/c1-2;;/h2H,1H3;1H;/q;;+2/p-2 |
InChI 键 |
UJKLWMUIPDHPIO-UHFFFAOYSA-L |
规范 SMILES |
C[S-].[Cl-].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







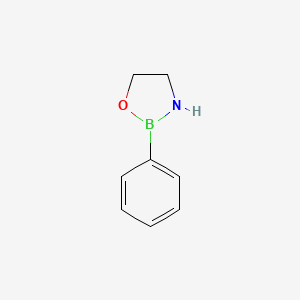
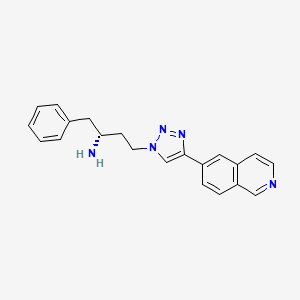
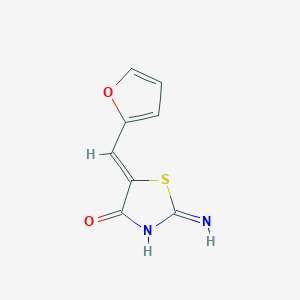
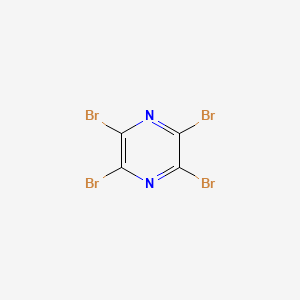
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
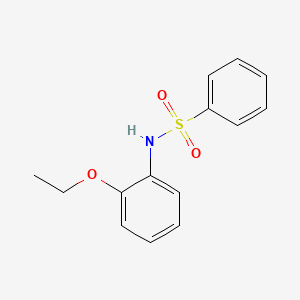
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
